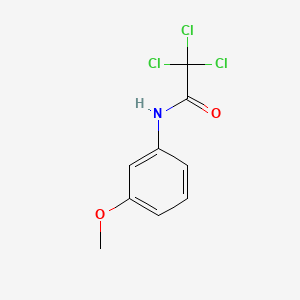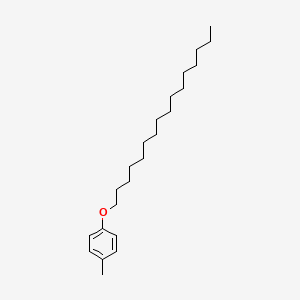
4-((Diphenyl)methylsilyl)-2,3,5,6-tetrachloropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Diphenyl)methylsilyl)-2,3,5,6-tetrachloropyridine is a chemical compound that belongs to the class of organosilicon compounds It features a pyridine ring substituted with four chlorine atoms and a diphenylmethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Diphenyl)methylsilyl)-2,3,5,6-tetrachloropyridine typically involves the reaction of 2,3,5,6-tetrachloropyridine with diphenylmethylsilane in the presence of a catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane. Common catalysts used in this reaction include platinum or palladium complexes, which facilitate the formation of the silicon-carbon bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-((Diphenyl)methylsilyl)-2,3,5,6-tetrachloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or alkoxides.
Oxidation and Reduction: The silicon-carbon bond can be oxidized to form silanols or reduced to form silanes.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or moisture, leading to the formation of silanols and hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or potassium tert-butoxide are commonly used under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic aqueous solutions can facilitate hydrolysis.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of silanols.
Reduction: Formation of silanes.
Hydrolysis: Formation of silanols and hydrochloric acid.
Applications De Recherche Scientifique
4-((Diphenyl)methylsilyl)-2,3,5,6-tetrachloropyridine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-((Diphenyl)methylsilyl)-2,3,5,6-tetrachloropyridine involves its interaction with various molecular targets. The diphenylmethylsilyl group can interact with biological membranes and proteins, potentially altering their function. The chlorine atoms on the pyridine ring can participate in electrophilic aromatic substitution reactions, leading to the formation of new compounds with different biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((Trimethylsilyl)methyl)-2,3,5,6-tetrachloropyridine
- 4-((Phenylmethylsilyl)-2,3,5,6-tetrachloropyridine
- 4-((Diphenylmethylsilyl)-2,3,5,6-tetrachloropyridine
Uniqueness
4-((Diphenyl)methylsilyl)-2,3,5,6-tetrachloropyridine is unique due to the presence of the diphenylmethylsilyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propriétés
Numéro CAS |
31397-65-6 |
|---|---|
Formule moléculaire |
C18H13Cl4NSi |
Poids moléculaire |
413.2 g/mol |
Nom IUPAC |
methyl-diphenyl-(2,3,5,6-tetrachloropyridin-4-yl)silane |
InChI |
InChI=1S/C18H13Cl4NSi/c1-24(12-8-4-2-5-9-12,13-10-6-3-7-11-13)16-14(19)17(21)23-18(22)15(16)20/h2-11H,1H3 |
Clé InChI |
HNSUWZXCAFNCHD-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=C(C(=NC(=C3Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




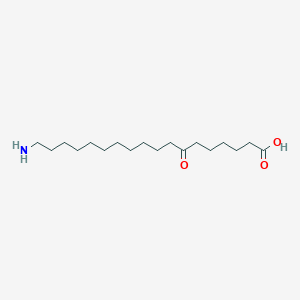

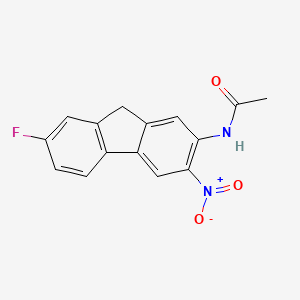
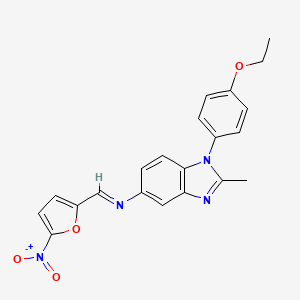
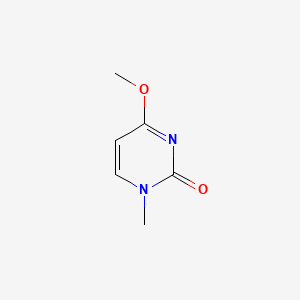
![Benzo[1,3]dioxol-5-ylmethyl N-(2-chloro-4-nitro-phenyl)carbamate](/img/structure/B11956776.png)


